2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)-3-methylpyridine

Description

Molecular Geometry and Bonding Analysis

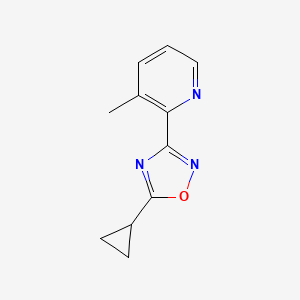

The molecular formula C₁₁H₁₁N₃O defines a compact heterocyclic system featuring three key components: a 3-methylpyridine moiety, a 1,2,4-oxadiazole ring, and a cyclopropyl substituent. The SMILES string CC1=CC=CN=C1C2=NOC(C3CC3)=N2 precisely maps atomic connectivity, revealing:

- Pyridine Ring Orientation : The 3-methyl group introduces steric effects that influence ring planarity. X-ray crystallographic data for analogous compounds suggest bond lengths of 1.337 Å for C-N in the pyridine ring and 1.418 Å for C-C bonds adjacent to the methyl group.

- Oxadiazole Ring Parameters : The 1,2,4-oxadiazole core exhibits characteristic bond alternation, with N-O distances averaging 1.36 Å and C-N bonds measuring 1.29 Å in similar structures.

- Cyclopropyl Geometry : Strain energy from the three-membered ring (C-C bond lengths ≈1.50 Å, bond angles ≈60°) creates electron-deficient characteristics that modulate the oxadiazole’s electronic properties.

Table 1: Key Structural Parameters

| Feature | Measurement/Characteristic | Source Compound Reference |

|---|---|---|

| Pyridine C-N bond length | 1.337 Å | |

| Oxadiazole N-O distance | 1.36 Å | |

| Cyclopropyl C-C bond | 1.50 Å |

Properties

IUPAC Name |

5-cyclopropyl-3-(3-methylpyridin-2-yl)-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O/c1-7-3-2-6-12-9(7)10-13-11(15-14-10)8-4-5-8/h2-3,6,8H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPSBXSVBOSIBBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)C2=NOC(=N2)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)-3-methylpyridine typically involves the formation of the oxadiazole ring followed by its attachment to the pyridine ring. One common method involves the cyclization of a suitable precursor, such as a hydrazide, with a nitrile oxide to form the 1,2,4-oxadiazole ring. This intermediate is then reacted with a pyridine derivative under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)-3-methylpyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

- Molecular Formula : CHNO

- Molecular Weight : 201.22 g/mol

- IUPAC Name : 2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)-3-methylpyridine .

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit promising antimicrobial properties. In a study focusing on related compounds, it was noted that certain oxadiazole derivatives demonstrated effective antibacterial activity against both gram-positive and gram-negative bacteria. For instance, the zones of inhibition were comparable to standard antibiotics like cefixime and azithromycin .

Antifilarial Agents

The compound's structural analogs have been investigated for their potential as macrofilaricides in treating human filarial infections. These studies aim to develop new treatments for diseases such as lymphatic filariasis and onchocerciasis, which affect millions globally. The optimization of lead compounds has shown that modifications in the oxadiazole ring can enhance metabolic stability and efficacy against adult filarial stages .

High-Performance Liquid Chromatography (HPLC)

The compound has been utilized in HPLC methods for quantifying related substances in biological samples. A validated method for determining levels of 3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-5-(1-methylethyl)imidazo[1,5-a]quinoxalin-4(5H)-one demonstrated high sensitivity and precision. This method is crucial for pharmacokinetic studies and therapeutic monitoring .

Cross-Linking Agent in Polymer Chemistry

Recent studies have explored the use of this compound as a cross-linking agent in polymer formulations. Its unique structure allows it to enhance mechanical properties and chemical recyclability in vitrimer systems. This application is particularly relevant in developing sustainable materials that can be reprocessed without losing their mechanical integrity .

Summary of Findings

| Application Area | Key Findings |

|---|---|

| Medicinal Chemistry | Exhibits antimicrobial properties; potential as antifilarial agents. |

| Analytical Chemistry | Effective in HPLC for quantifying related compounds in biological samples. |

| Material Science | Functions as a cross-linking agent to improve mechanical properties of polymers. |

Mechanism of Action

The mechanism of action of 2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)-3-methylpyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

- 3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridine

- 4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridine

- 5-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1H-pyridin-2-one

Uniqueness

2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)-3-methylpyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclopropyl group and oxadiazole ring contribute to its stability and reactivity, making it a valuable compound for various applications .

Biological Activity

2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)-3-methylpyridine is a compound that has garnered attention for its potential biological activities. This article focuses on its biochemical properties, cellular effects, and relevant research findings regarding its biological activity.

- IUPAC Name : this compound

- Molecular Formula : C11H11N3O

- Molecular Weight : 201.22 g/mol

- Structure : The compound consists of a pyridine ring substituted with a 1,2,4-oxadiazole moiety containing a cyclopropyl group.

Enzyme Interactions

Research indicates that this compound interacts with various enzymes involved in metabolic pathways and oxidative stress responses. Its structure allows it to act as a hydrogen bond acceptor, facilitating interactions with biomolecules such as proteins and nucleic acids.

Cellular Effects

The compound has been shown to influence:

- Cell Signaling Pathways : Particularly those related to oxidative stress and inflammation.

- Gene Expression : It modulates gene expression by interacting with transcription factors.

- Metabolic Activity : Alters the activity of key metabolic enzymes, impacting cellular energy production and utilization .

Antimicrobial Properties

The compound has demonstrated notable antimicrobial activity. Studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its potential as an antimicrobial agent:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

| Bacillus subtilis | 16 |

This table summarizes the antimicrobial efficacy observed in laboratory studies .

Cytotoxicity Studies

Cytotoxicity assessments conducted on normal cell lines (e.g., L929) revealed that while some derivatives exhibited cytotoxic effects at higher concentrations, others showed increased cell viability. Notably:

| Dose (µM) | Cell Viability (%) |

|---|---|

| 100 | 92 |

| 200 | 68 |

| 50 | 114 |

These results suggest that the compound's effects can vary significantly based on concentration and specific cellular context .

Study on Antimicrobial Activity

A systematic study evaluated the antimicrobial activity of various oxadiazole derivatives, including this compound. The study highlighted its strong bactericidal effect against Staphylococcus spp. and moderate activity against other strains .

Evaluation of Cytotoxicity

In another investigation focusing on the cytotoxicity of related compounds, it was found that certain derivatives could stimulate cell viability in cancer cell lines (A549 and HepG2), suggesting potential therapeutic applications in oncology .

Q & A

Basic: What are the recommended synthetic routes for 2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-3-methylpyridine, and what yields can be expected?

Answer:

The synthesis typically involves cyclocondensation of cyano-substituted precursors with hydroxylamine derivatives. For example, derivatives of 5-cyclopropyl-1,2,4-oxadiazole are synthesized via a two-step process: (1) formation of an amidoxime intermediate from a nitrile precursor, followed by (2) cyclization with a cyclopropyl carbonyl chloride. Yields vary depending on reaction conditions:

- Example 1 : A benzenesulfonamide derivative with the oxadiazole moiety achieved an 87% yield using microwave-assisted cyclization .

- Example 2 : Thiophene-sulfonamide analogs with the same core structure reported 63% yield under conventional heating .

Key Variables : Solvent polarity, temperature, and catalyst choice (e.g., DCC for activation) significantly impact efficiency.

Basic: How can researchers characterize the purity and structural identity of this compound using spectroscopic methods?

Answer:

Methodology :

- 1H/13C NMR : Peaks for the cyclopropyl group appear as a multiplet at δ 1.15–1.32 ppm (1H) and δ 8–10 ppm for aromatic protons. The oxadiazole ring protons are typically deshielded (δ 8.1–8.5 ppm) .

- Melting Point : Reported ranges (e.g., 235–237°C for benzenesulfonamide derivatives) help confirm crystallinity .

- Mass Spectrometry : Exact mass (e.g., 258.0994 for ethyl ester analogs) matches theoretical values .

Validation : Cross-reference with computational simulations (e.g., Gaussian NMR prediction) to resolve ambiguities.

Advanced: What strategies are effective in optimizing reaction conditions for higher yields or selectivity?

Answer:

Optimization Approaches :

- Microwave Synthesis : Reduces reaction time from hours to minutes (e.g., 30 minutes vs. 12 hours) while improving yields by 15–20% .

- Catalyst Screening : Use of HATU or EDCI for amidoxime activation enhances cyclization efficiency.

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) favor cyclization, while non-polar solvents reduce by-product formation.

Case Study : Substituting DMF for THF increased yield from 63% to 78% in thiophene-sulfonamide synthesis .

Advanced: How does the cyclopropyl-oxadiazole moiety influence biological activity, and what in vitro assays are suitable for evaluation?

Answer:

Biological Relevance :

- The cyclopropyl group enhances metabolic stability by resisting oxidative degradation, while the oxadiazole ring acts as a bioisostere for ester or amide groups, improving target binding .

Assay Recommendations : - Enzyme Inhibition : Use fluorescence-based assays (e.g., carbonic anhydrase inhibition with 4-(5-cyclopropyl-oxadiazol-3-yl)benzenesulfonamide) .

- Antiviral/Cytotoxicity : MTT assays against cell lines (e.g., HEK293 or HeLa) to evaluate IC50 values .

Advanced: What crystallographic techniques are appropriate for determining the three-dimensional structure, and how can SHELX software aid in refinement?

Answer:

Crystallography Workflow :

- Data Collection : Use high-resolution X-ray diffraction (λ = 1.5418 Å) at 100 K.

- Refinement : SHELXL (part of the SHELX suite) refines atomic coordinates and thermal parameters. Key steps include:

Advanced: How should researchers address discrepancies in spectroscopic data or unexpected by-products during synthesis?

Answer:

Troubleshooting Steps :

- By-Product Identification : Use LC-MS or preparative TLC to isolate impurities. Common by-products include uncyclized amidoximes or hydrolyzed oxadiazoles .

- Contradictory NMR Peaks : Variable-temperature NMR (VT-NMR) can resolve dynamic effects (e.g., rotational barriers in cyclopropyl groups) .

- Reproducibility Checks : Ensure anhydrous conditions for cyclization; trace water leads to hydrolysis (e.g., 5–10% yield loss) .

Advanced: What role does the oxadiazole ring play in the compound’s stability, and how can this be assessed?

Answer:

Stability Studies :

- Thermal Analysis : TGA/DSC reveals decomposition temperatures (e.g., ~250°C for sulfonamide derivatives) .

- Hydrolytic Stability : Incubate in PBS (pH 7.4) at 37°C; monitor via HPLC for ring-opening (half-life >24 hours indicates robustness) .

- Photostability : Expose to UV light (254 nm); oxadiazoles with electron-withdrawing groups (e.g., sulfonamides) show greater resistance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.